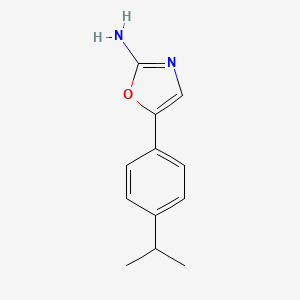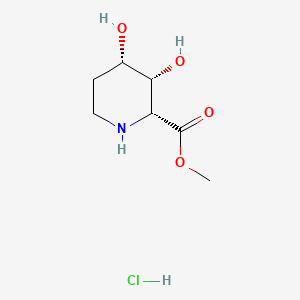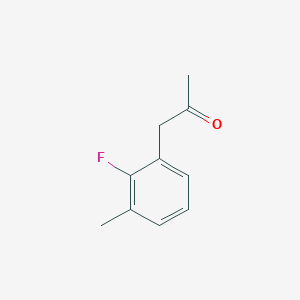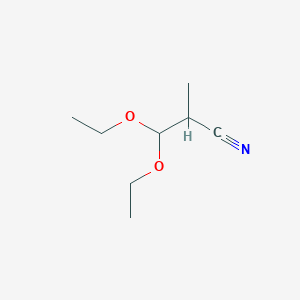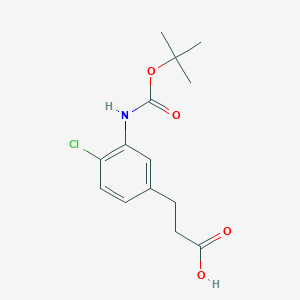
3-(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)propanoic acid is a compound with the molecular formula C14H18ClNO4 and a molecular weight of 299.75 g/mol . It is categorized under aromatic heterocycles, aromatic cyclic structures, carboxylic acids, aliphatic carboxylic acids, amides, aryl halides, and carbamates . This compound is known for its diverse applications in synthetic organic chemistry and its role as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the Boc group into a variety of organic compounds . The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure high efficiency and yield. The use of such systems allows for better control over reaction conditions and minimizes waste, making the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)propanoic acid has a wide range of applications in scientific research, including:
Biology: This compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and in drug development research.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)propanoic acid involves its interaction with molecular targets and pathways. The Boc group provides stability and protection to the amino group, allowing for selective reactions to occur. The compound can interact with enzymes and receptors, influencing various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid
- 3-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid
Uniqueness
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)propanoic acid is unique due to its specific structural features, such as the presence of the Boc-protected amino group and the 4-chlorophenyl moiety. These features contribute to its distinct reactivity and applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C14H18ClNO4 |
|---|---|
Poids moléculaire |
299.75 g/mol |
Nom IUPAC |
3-[4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11-8-9(4-6-10(11)15)5-7-12(17)18/h4,6,8H,5,7H2,1-3H3,(H,16,19)(H,17,18) |
Clé InChI |
DLWJUTYTWDVUKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)CCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


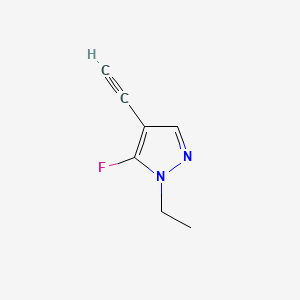
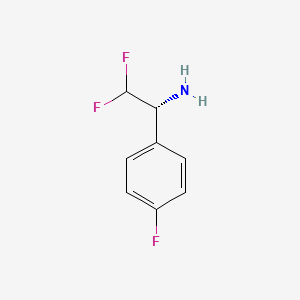
![Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13577411.png)
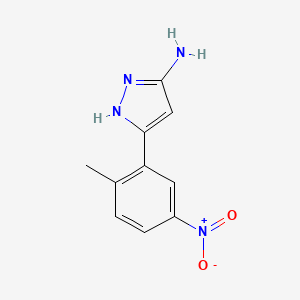
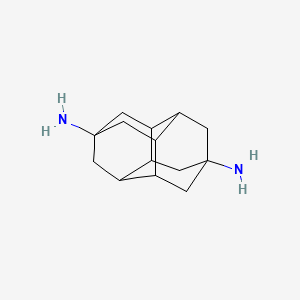
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylicacid](/img/structure/B13577437.png)
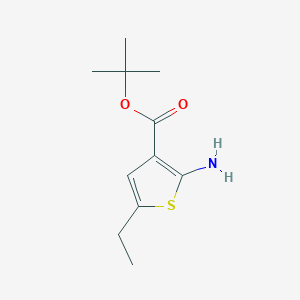
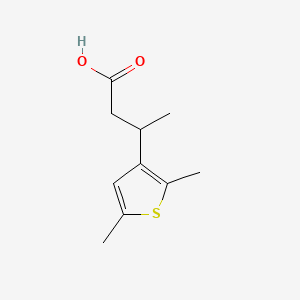
![2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B13577456.png)
